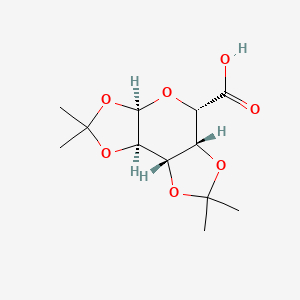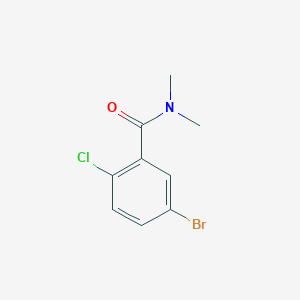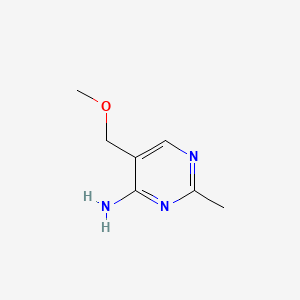
9-Methylbenzo(a)pyrene
Overview
Description
9-Methylbenzo(a)pyrene (9-MBP) is an aromatic polycyclic hydrocarbon that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a colorless to yellowish crystalline solid with a molecular weight of 252.38 g/mol. 9-MBP is a major component of diesel exhaust and is classified as a probable human carcinogen. It has been linked to a variety of health conditions, including cancer, respiratory, and cardiovascular diseases. 9-MBP is used in scientific research as a model compound for studying the effects of PAHs on human health.
Scientific Research Applications
Spectroscopic Analysis
- Vibrational and Electronic Spectra : 9-Methylbenzo(a)pyrene's molecular geometries, vibrational, and UV-vis spectra have been studied using density functional theory. This includes investigations into the absorption bands and chemical hardness, providing insights into its electronic structure and reactivity (Onchoke et al., 2011).
Environmental and Health Impact Studies
- Carcinogenic Potential : Research on dibenzo[a,l]pyrene, a compound closely related to 9-Methylbenzo(a)pyrene, indicates it as a potent carcinogen among polycyclic aromatic hydrocarbons. This highlights the environmental and health concerns related to compounds like 9-Methylbenzo(a)pyrene (Yu & Campiglia, 2005).
Biochemical Studies
- DNA Adduct Formation : Studies have shown that benzo[a]pyrene, a compound structurally similar to 9-Methylbenzo(a)pyrene, can form DNA adducts, which are critical in understanding the mutagenic effects of such compounds (Fang et al., 2001).
Metabolic Pathway Analysis
- Role in Bioalkylation : Benzo(a)pyrene undergoes metabolic transformations to yield products like 6-methylbenzo(a)pyrene, indicating the importance of studying the metabolic pathways and interactions of similar compounds (Myers et al., 2007).
Materials Science
- Fluorescent Properties : Research into polymers containing carbazole units shows applications in light absorption and emission, relevant to the study of 9-Methylbenzo(a)pyrene's fluorescent properties (Zhang et al., 2008).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : Studies demonstrate the synthesis of new compounds using 9-Methylbenzo(a)pyrene, contributing to the development of new materials and chemicals (Newman & Khanna, 2010).
Organic Electronics
- Application in OLEDs : Research on photocrosslinkable polymers, which could include structures similar to 9-Methylbenzo(a)pyrene, indicates potential applications in organic light-emitting diodes (OLEDs) (Lee et al., 2020).
properties
IUPAC Name |
9-methylbenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14/c1-13-5-6-16-12-17-8-7-14-3-2-4-15-9-10-18(19(16)11-13)21(17)20(14)15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFLJQLUCRDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220925 | |
| Record name | Benzo(a)pyrene, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methylbenzo(a)pyrene | |
CAS RN |
70644-19-8 | |
| Record name | 9-Methylbenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70644-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene, 9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070644198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)pyrene, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methylbenzo[a]pyrene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE42ZQ3QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)


![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)


![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)




![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

